Colominic acid sodium salt from Escherichia coli
Overview
Description
Colominic acid sodium salt from Escherichia coli is a chemical used to research protein polysialylation processes . It is a substrate for CMP-NeuAc: (NeuAcα2→8)n (colominic acid) sialyltransferase . It could be naturally isolated from the cell wall of Escherichia coli and animals .
Synthesis Analysis
The synthesis of colominic acid is carried out by a sialyltransferase from Escherichia coli K-235 .
Molecular Structure Analysis
The molecular formula of Colominic acid sodium salt from Escherichia coli is C11H20NNa3O7+3 . Its molecular weight is 347.25 g/mol . The structure of colominic acid sodium salt is complex, with multiple stereocenters .
Physical And Chemical Properties Analysis
Colominic acid sodium salt gives a red color which has an absorption maximum at 530 nm . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
- Colominic acid sodium salt from Escherichia coli is used to research on protein polysialylation processes .
- It is a substrate for CMP-NeuAc: (NeuAcα2→8)n (colominic acid) sialyltransferase .
Study of Protein Polysialylation Processes
Study of Carbohydrate-Binding Proteins
Study of Bacterial Cell Walls
Study of Enzymatic Synthesis of Polysaccharides
Study of Glycosylation Reactions
- Colominic acid sodium salt from Escherichia coli has been shown to have anti-inflammatory, immunomodulatory, and antioxidant effects .
- It has been shown to have antimicrobial, antifungal, anti-cancer, anti-viral, and anti-parasitic effects .
Anti-Inflammatory, Immunomodulatory, and Antioxidant Effects
Antimicrobial, Antifungal, Anti-Cancer, Anti-Viral, and Anti-Parasitic Effects
Study of Sialidases
Study of α-Amylase
Study of Neural Cell Adhesion Molecule
- Colominic acid sodium salt from Escherichia coli has been used in the synthesis of sulfated colominic acids .
Synthesis of Sulfated Colominic Acids
Study of Plasmodium berghei ANKA Infection
Study of Sialidases of Clostridium perfringens
Study of Pancreatic α-Amylase
Study of Neural Cell Adhesion Molecule
properties
InChI |
InChI=1S/C11H20NO7.3Na/c1-6(15)12-10-7(16)4-9(18-3-2-13)19-11(10)8(17)5-14;;;/h3,7-11,13-14,16-17H,2,4-5H2,1H3,(H,12,15);;;/q;3*+1/t7-,8+,9?,10+,11+;;;/m0.../s1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYNPWIUCZLARC-XAIQJKFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(CO)O)O[CH]CO)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@@H]1[C@@H](CO)O)O[CH]CO)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20NNa3O7+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724569 | |
Record name | PUBCHEM_57369830 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Colominic acid sodium salt from Escherichia coli | |
CAS RN |
70431-34-4 | |
Record name | PUBCHEM_57369830 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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